4-Hydroxyandrostenedione glucuronide
4-Hydroxyandrostenedione glucuronide
4-Hydroxyandrostenedione glucuronide, also known as 4-hadg or had-glucuronide, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. 4-Hydroxyandrostenedione glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxyandrostenedione glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxyandrostenedione glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
102848-54-4
VCID:
VC20824213
InChI:
InChI=1S/C25H34O9/c1-24-10-8-15(26)20(33-23-19(30)17(28)18(29)21(34-23)22(31)32)14(24)4-3-11-12-5-6-16(27)25(12,2)9-7-13(11)24/h11-13,17-19,21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12?,13?,17-,18-,19+,21-,23+,24+,25-/m0/s1
SMILES:
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Molecular Formula:
C25H34O9
Molecular Weight:
478.5 g/mol
4-Hydroxyandrostenedione glucuronide
CAS No.: 102848-54-4
Cat. No.: VC20824213
Molecular Formula: C25H34O9
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Hydroxyandrostenedione glucuronide, also known as 4-hadg or had-glucuronide, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. 4-Hydroxyandrostenedione glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxyandrostenedione glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxyandrostenedione glucuronide is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 102848-54-4 |
| Molecular Formula | C25H34O9 |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C25H34O9/c1-24-10-8-15(26)20(33-23-19(30)17(28)18(29)21(34-23)22(31)32)14(24)4-3-11-12-5-6-16(27)25(12,2)9-7-13(11)24/h11-13,17-19,21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12?,13?,17-,18-,19+,21-,23+,24+,25-/m0/s1 |
| Standard InChI Key | JIKFCHILHFFTSH-NRIFOQJISA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C(=C1CCC3C2CC[C@]4(C3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
| SMILES | CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
| Canonical SMILES | CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator